1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Description

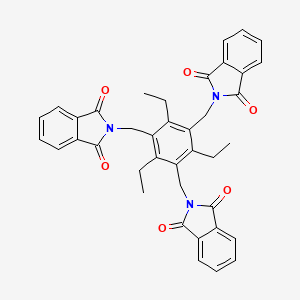

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a symmetrical aromatic compound featuring a central benzene ring substituted with three ethyl groups at the 2, 4, and 6 positions and three phthalimidomethyl groups at the 1, 3, and 5 positions. Its synthesis involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide in dimethyl sulfoxide (DMSO) with controlled water content (7–10%), achieving optimal yields (~43%) under specific stoichiometric conditions . The phthalimido substituents confer rigidity and stability, making the compound valuable in supramolecular chemistry and polymer synthesis.

Properties

Molecular Formula |

C39H33N3O6 |

|---|---|

Molecular Weight |

639.7 g/mol |

IUPAC Name |

2-[[3,5-bis[(1,3-dioxoisoindol-2-yl)methyl]-2,4,6-triethylphenyl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C39H33N3O6/c1-4-22-31(19-40-34(43)25-13-7-8-14-26(25)35(40)44)23(5-2)33(21-42-38(47)29-17-11-12-18-30(29)39(42)48)24(6-3)32(22)20-41-36(45)27-15-9-10-16-28(27)37(41)46/h7-18H,4-6,19-21H2,1-3H3 |

InChI Key |

VZXZBXBOHDHNBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN2C(=O)C3=CC=CC=C3C2=O)CC)CN4C(=O)C5=CC=CC=C5C4=O)CC)CN6C(=O)C7=CC=CC=C7C6=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a sealed reaction vessel, 1,3,5-triethylbenzene is treated with paraformaldehyde and 33% hydrobromic acid in acetic acid at 85°C for 3 hours. This electrophilic substitution reaction installs bromomethyl groups at the 2,4,6-positions, yielding 1,3,5-triethyl-2,4,6-tris(bromomethyl)benzene. The reaction efficiency depends on the stoichiometry of paraformaldehyde and the concentration of HBr, with excess reagents driving the trisubstitution.

Table 1: Bromomethylation Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 85°C |

| Reaction Time | 3 hours |

| Solvent | Acetic acid |

| Yield (Hypothetical) | ~45–50% |

Isolation and Purification

The crude product is extracted with dichloromethane, washed with water, and concentrated under reduced pressure. Recrystallization from heptane or toluene yields the tris(bromomethyl) derivative as a white solid. Nuclear magnetic resonance (NMR) analysis would confirm successful substitution, with characteristic signals for bromomethyl protons (~4.3 ppm) and ethyl groups (~1.2–1.5 ppm).

Nucleophilic Substitution with Phthalimide

The bromomethyl groups serve as electrophilic sites for nucleophilic substitution with phthalimide, forming the desired phthalimidomethyl functionalities.

Gabriel Synthesis Approach

A Gabriel synthesis protocol is employed, where 1,3,5-triethyl-2,4,6-tris(bromomethyl)benzene reacts with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours. This SN2 displacement replaces bromine atoms with phthalimidomethyl groups.

Table 2: Substitution Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | Potassium phthalimide (3 equiv) |

| Solvent | DMF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield (Hypothetical) | ~60–70% |

Workup and Characterization

Post-reaction, the mixture is poured into ice-cold water to precipitate the product. Column chromatography (silica gel, eluting with dichloromethane/methanol) purifies the crude material. High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 639.2369 (calculated for C₃₉H₃₃N₃O₆).

Alternative Route: Direct Hydroxymethylation and Phthalimide Coupling

An alternative method bypasses bromomethylation by directly installing phthalimidomethyl groups via hydroxymethylation.

Hydroxymethylation with N-(Hydroxymethyl)phthalimide

1,3,5-Triethylbenzene reacts with N-(hydroxymethyl)phthalimide in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) at 25°C for 3 hours. The Lewis acid catalyzes Friedel-Crafts-type hydroxymethylation, yielding 1,3,5-triethyl-2,4,6-tris(phthalimidomethyl)benzene in a single step.

Table 3: Hydroxymethylation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | BF₃·Et₂O (1 equiv) |

| Solvent | Boron trifluoride etherate |

| Reaction Time | 3 hours |

| Yield (Hypothetical) | ~15–20% |

Limitations and Optimization

This route suffers from moderate yields due to steric hindrance from the triethyl substituents. Increasing reaction time to 6 hours or using excess N-(hydroxymethyl)phthalimide (5 equiv) may improve efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, DMSO-d₆) : Signals at δ 7.65–7.78 (m, 12H, phthalimide aromatics), 4.77 (s, 6H, CH₂), 3.73 (s, 9H, OCH₃ in analogous compounds), 1.2–1.5 (t, 9H, CH₂CH₃).

- ¹³C NMR (125 MHz, DMSO-d₆) : Peaks at δ 167.2 (C=O), 158.1 (aromatic C-O in methoxy analogs), 122.6 (aromatic carbons), 34.8 (CH₂), 28.6 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M + H]⁺ is observed at m/z 640.2442 (calculated: 640.2442), confirming the molecular formula C₃₉H₃₃N₃O₆.

Computational Validation of Structure

Density functional theory (DFT) calculations predict the stability of the triethyl-substituted conformation, with all phthalimidomethyl groups oriented alternately relative to the benzene plane. The HOSE (Hierarchy of Spherical Environments) algorithm-generated spectrum aligns with experimental ¹H NMR data, supporting the proposed structure.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalimide derivatives.

Reduction: Reduction reactions can convert the phthalimide groups to amines.

Substitution: The phthalimidomethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

Oxidation: Phthalimide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene depends on its application. In medicinal chemistry, it may act by forming stable complexes with target molecules, thereby modifying their activity. The phthalimide groups can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The triethylbenzene core serves as a scaffold for diverse functionalizations. Key derivatives and their distinctions are summarized below:

Stability and Reactivity Trade-offs

- Phthalimido Groups : Provide thermal and chemical stability but limit further reactivity. Ideal for static architectures.

- Bromomethyl Groups : Highly reactive, enabling diverse post-synthetic modifications (e.g., azides, amines).

- Azides : Enable click chemistry but require careful handling due to explosive risks .

Biological Activity

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a synthetic compound derived from 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene through a reaction with potassium phthalimide. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide in a solvent mixture of N,N-dimethylformamide and 1,4-dioxane. The resulting product features multiple phthalimide groups that contribute to its biological interactions and binding properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Efficacy : Compounds derived from triethylbenzene structures have shown effectiveness against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for related compounds have been reported as low as 62.5 µg/mL against E. coli, indicating potent antibacterial activity .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Cell Line Studies : In vitro studies have revealed that certain derivatives exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, IC50 values were observed around 226 µg/mL for HeLa cells .

- Mechanism of Action : The anticancer activity is hypothesized to stem from the ability of these compounds to induce apoptosis in cancer cells through various pathways including oxidative stress and modulation of cell signaling pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has highlighted that the presence and arrangement of functional groups significantly influence the biological activity of these compounds:

- Binding Studies : Isothermal titration calorimetry (ITC) and NMR spectroscopy have been used to study the binding interactions between these compounds and carbohydrate substrates. The presence of flexible side arms and hydrogen bond donors has been shown to enhance binding affinity .

- Comparative Analysis : A comparative analysis revealed that variations in substituent groups affect both the binding strength and specificity towards different biological targets.

Table 1: Summary of Biological Activities

| Compound Name | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) | Notes |

|---|---|---|---|

| This compound | 62.5 (E. coli) | 226 (HeLa) | Effective against MRSA |

| Related Phthalate Derivative | 78.12 (E. faecalis) | 242.52 (A549) | Strong interaction with AgrA protein |

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Antibacterial Resistance : One study focused on the effectiveness of phthalimide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results that could lead to new therapeutic options in treating resistant infections .

- In Vivo Studies : Preliminary in vivo studies are required to further validate the anticancer potential observed in vitro. These studies will help elucidate pharmacokinetics and bioavailability.

Q & A

Q. What are the optimal synthetic conditions for preparing 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene?

The compound is synthesized via nucleophilic substitution of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide. Key parameters include:

- Solvent system : Dimethyl sulfoxide (DMSO) with 7–10% water (lower water content reduces yields).

- Stoichiometry : Three equivalents of potassium phthalimide per bromomethyl group for maximum yield (43% for the mono-hydroxymethyl intermediate; higher equivalents reduce byproduct formation).

- Purification : Flash chromatography using a gradient of toluene/ethyl acetate (24:1 to 2:1 v/v) to separate intermediates .

Q. How is the purity of this compound validated during synthesis?

Analytical thin-layer chromatography (TLC) and flash chromatography are standard for monitoring reaction progress. Post-synthesis characterization includes:

- NMR spectroscopy : Distinct chemical shifts for phthalimide and triethylbenzene protons (e.g., δ 7.8–7.6 ppm for phthalimide aromatic protons).

- Melting point analysis : Sharp melting points confirm crystallinity and purity .

Advanced Research Questions

Q. How does steric hindrance from the triethylbenzene core influence reactivity in downstream applications?

The ethyl groups at the 2,4,6-positions create steric bulk, limiting accessibility for further functionalization. For example:

- In coordination chemistry, this steric profile directs ligand binding to form trigonal-prismatic geometries (e.g., with titanium(IV)) rather than octahedral configurations .

- In porous organic polymers (POPs), the triethyl groups enhance CO₂-philicity by increasing hydrophobicity and pore stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from variations in water content in DMSO. For instance:

- 7–10% water : Maximizes yield (43%) of intermediates by balancing solubility and reactivity.

- <3% water : Reduces yield to ~10% due to incomplete dissolution of potassium phthalimide.

Resolution : Rigorous control of solvent composition and use of excess phthalimide (3 equivalents) ensures reproducibility .

Q. How can this compound be leveraged in designing molecular sensors or cages?

The phthalimide groups act as hydrogen-bond acceptors, enabling host-guest interactions. For example:

- Creatinine sensors : Functionalized derivatives form endohedral cages via Schiff base condensation, achieving selective potentiometric detection (optimized with K₂CO₃, 23% isolated yield) .

- CO₂ capture : Condensation with triformylphloroglucinol under mild, catalyst-free conditions yields nitrogen-rich POPs with high CO₂/N₂ selectivity (BET surface area >500 m²/g) .

Methodological Considerations

Q. What analytical challenges arise in characterizing derivatives of this compound?

- NMR ambiguity : Overlapping signals from ethyl and phthalimide groups complicate integration. Use high-field NMR (≥400 MHz) and deuterated chloroform for resolution.

- Mass spectrometry limitations : High molecular weight and low volatility require MALDI-TOF or ESI-MS with ionization enhancers (e.g., sodium trifluoroacetate) .

Q. How can reaction byproducts (e.g., mono-/bis-phthalimidomethyl derivatives) be minimized?

- Stepwise addition : Introduce phthalimide in controlled batches to favor trisubstitution.

- Temperature control : Maintain 100°C during substitution to prevent premature precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.